(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol
Description
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound features a chiral center, making it optically active. The presence of the oxetane ring and the hydroxyl group in its structure suggests potential reactivity and applications in various fields, including organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
(2S)-2-(3-ethyloxetan-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFJSDDUHFVIJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(COC1)[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the hydroxyl group. One common method is the cyclization of a suitable precursor, such as a halohydrin, under basic conditions. For example, the reaction of 3-chloropropanol with a strong base like sodium hydride can lead to the formation of the oxetane ring. Subsequent reduction or substitution reactions can introduce the ethyl group and the hydroxyl group at the desired positions.
Industrial Production Methods
Industrial production methods for (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or a ketone.
Reduction: The oxetane ring can be reduced to form a linear ether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of linear ethers.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical agents.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the oxetane ring and the hydroxyl group. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(3-Methyloxetan-3-yl)propan-1-ol: Similar structure with a methyl group instead of an ethyl group.
(2S)-2-(3-Phenyloxetan-3-yl)propan-1-ol: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
